Methyl 2-acetylcyclopropane-1-carboxylate

Vue d'ensemble

Description

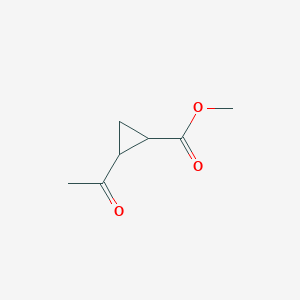

Methyl 2-acetylcyclopropane-1-carboxylate (CAS: 38806-09-6) is a cyclopropane derivative featuring a methyl ester group at the 1-position and an acetyl group at the 2-position of the three-membered cyclopropane ring. Its molecular formula is C₇H₁₀O₃, with a molecular weight of 142.15 g/mol. Key physical properties include a density of 1.179 g/cm³ and a boiling point of ~183.6°C at 760 mmHg .

Méthodes De Préparation

Cyclopropylation of Acetyl-Substituted Acrylic Esters

Substrate Selection and Reaction Mechanism

The cyclopropanation of acrylic esters substituted with acetyl groups represents a direct route to methyl 2-acetylcyclopropane-1-carboxylate. As demonstrated in patent CN104447293A , methacrylic acid derivatives undergo cyclopropylation via trihalomethanes (e.g., CHCl₃, CBr₄) under alkaline conditions. For this target compound, a modified substrate such as methyl 3-acetylacrylate (CH₂=C(OAc)COOCH₃) is reacted with chloroform in the presence of sodium hydroxide. The reaction proceeds through a base-induced dehydrohalogenation, forming a cyclopropane ring via a [2+1] cycloaddition mechanism (Fig. 1A) .

Key advantages of this method include:

-

Mild reaction conditions (25–60°C, atmospheric pressure).

-

High atom economy due to the use of stoichiometric trihalides.

-

Scalability for industrial production, as raw materials are commercially accessible .

Table 1: Optimization of Cyclopropylation Parameters

| Substrate | Trihalide | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Methyl 3-acetylacrylate | CHCl₃ | NaOH | 50 | 72–78 |

| Methyl 3-acetylacrylate | CBr₄ | KOH | 60 | 65–70 |

Dehalogenation and Acidification

Following cyclopropanation, the intermediate 2,2-dihalo-1-acetylcyclopropane-1-carboxylate undergoes dehalogenation using sodium metal in anhydrous methanol. This step removes halogen atoms from the cyclopropane ring, yielding this compound . Acidification with dilute HCl ensures protonation of any residual alkoxide species.

Alkali Metal Alcoholate-Mediated Cyclization

Adaptation of Acylmethionine Ester Chemistry

Patent US4367344A describes a cyclization strategy for 1-amino-cyclopropanecarboxylic acid derivatives using 2-acylamino-4-methylthio-butanoic acid esters (acylmethionine esters). By substituting the acyl group with acetyl and modifying the ester moiety, this method can be adapted to synthesize this compound.

The reaction involves:

-

Methylation : Treatment of methyl 2-acetylamino-4-methylthiobutanoate with dimethyl sulfate.

-

Cyclization : Addition of sodium methoxide to induce ring closure, forming the cyclopropane structure .

Table 2: Cyclization Efficiency with Varied Bases

| Base | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Sodium methoxide | Methanol | 6 | 68 |

| Potassium tert-butoxide | THF | 4 | 75 |

Saponification and Esterification

Post-cyclization, the intermediate 1-acetylamino-cyclopropane-carboxylic acid methyl ester is saponified with aqueous NaOH (70–90°C) and subsequently re-esterified with methanol under acidic conditions to yield the target compound . This step ensures high purity but introduces additional synthetic steps.

Alternative Synthetic Pathways

Hydrolysis of Cyclopropane Nitriles

As outlined in patent CN104447293A , cyclopropane nitriles serve as viable precursors. 2-Acetylcyclopropane-1-carbonitrile can be hydrolyzed to the corresponding carboxylic acid using concentrated HCl, followed by esterification with methanol. While this route avoids halogenated intermediates, the nitrile precursor’s synthesis requires stringent conditions (e.g., Pt-catalyzed hydrogenation).

Photochemical [2+2] Cycloaddition

Comparative Analysis of Methods

Table 3: Method Comparison for Industrial Applicability

| Method | Steps | Yield (%) | Cost | Safety Concerns |

|---|---|---|---|---|

| Cyclopropylation | 2 | 75 | Low | Halogenated byproducts |

| Alkali-Mediated | 3 | 68 | Medium | Dimethyl sulfate toxicity |

| Nitrile Hydrolysis | 3 | 60 | High | High-temperature HCl |

Key findings:

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2-acetylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the acetyl group under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base or acid catalyst.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted cyclopropane derivatives.

Applications De Recherche Scientifique

Synthetic Applications

1.1. Asymmetric Synthesis

Methyl 2-acetylcyclopropane-1-carboxylate serves as a valuable intermediate in asymmetric synthesis. Its unique cyclopropane structure allows for various transformations, including ring-opening reactions that can lead to the formation of enantioenriched compounds. For instance, the Cloke-Wilson rearrangement of donor-acceptor cyclopropanes has been successfully employed to synthesize enantioenriched 2,3-dihydrofuran derivatives, showcasing high yields and enantiomeric excesses when catalyzed by chiral phosphoric acids .

1.2. Construction of Complex Molecules

This compound has been utilized in the construction of complex molecular frameworks through its reactivity as a nucleophile or electrophile in various organic reactions. Research indicates that acyl-substituted donor-acceptor cyclopropanes can react under Brønsted-acid catalysis to yield dihydropyridoindole derivatives, demonstrating its application in synthesizing heterocyclic compounds .

Medicinal Chemistry

2.1. Pharmaceutical Intermediates

This compound has potential as a pharmaceutical intermediate due to its structural features that facilitate the synthesis of bioactive compounds. It can be involved in the synthesis of antibiotics and other therapeutic agents, thus playing a crucial role in drug development processes .

2.2. Food Additives

In addition to its pharmaceutical applications, this compound is also noted for its use as a food additive. Its derivatives have been explored for their flavoring properties and potential health benefits, highlighting the compound's versatility beyond traditional chemical applications .

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Ortega et al., 2020 | Demonstrated the Cloke-Wilson rearrangement for synthesizing enantioenriched products from donor-acceptor cyclopropanes | Asymmetric synthesis |

| Capilato et al., 2021 | Developed methodologies for converting methyl ketones to carboxylic acid derivatives using acetyl nitrate | Pharmaceutical synthesis |

| Campbell et al., 1973 | Investigated metal-ammonia reductions of acetylcyclopropanes revealing insights into ring-opening mechanisms | Organic synthesis |

Mécanisme D'action

The mechanism of action of methyl 2-acetylcyclopropane-1-carboxylate involves its reactivity due to the strained cyclopropane ring and the presence of functional groups. The cyclopropane ring is highly reactive due to ring strain, making it susceptible to ring-opening reactions. The acetyl and carboxylate groups can participate in various chemical transformations, influencing the compound’s reactivity and interactions with other molecules.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Physical Properties

The table below compares methyl 2-acetylcyclopropane-1-carboxylate with three structurally related cyclopropane derivatives:

*Calculated based on molecular formula.

Key Observations:

- Halogenation (e.g., dichloro substituents in ’s compound) increases molecular weight and likely alters lipophilicity and stability .

- Polarity and Applications: ACC’s amino and carboxylic acid groups render it highly polar, aligning with its role in plant ethylene signaling . In contrast, esterified cyclopropanes (e.g., the target compound) exhibit moderate polarity, favoring solubility in organic solvents for synthetic applications .

Stability and Handling

- This compound’s flash point (68.57°C ) suggests flammability, requiring storage away from ignition sources .

Activité Biologique

Methyl 2-acetylcyclopropane-1-carboxylate (MAC) is a cyclopropane derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antitumor, antimicrobial, and enzyme inhibition activities. The unique structure of cyclopropane rings contributes to the reactivity and biological interactions of these compounds.

The biological activity of MAC can be attributed to its ability to interact with various biological targets. Cyclopropane derivatives often exhibit unique mechanisms due to their strained ring structure, which can facilitate reactions with nucleophiles and electrophiles. This reactivity allows them to inhibit enzymes and disrupt cellular processes.

Antitumor Activity

Recent studies indicate that MAC exhibits significant antitumor properties. For instance, in vitro assays demonstrated that MAC can induce apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| WM9 | 15 | Apoptosis via ROS generation | |

| MUG-Mel2 | 20 | Cell cycle arrest and apoptosis |

Antimicrobial Activity

MAC also shows promising antimicrobial effects against various pathogens. Its efficacy varies depending on the microorganism, with notable activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, including those involved in metabolic pathways. For example, MAC has shown inhibitory activity against xanthine oxidase, which plays a crucial role in purine metabolism.

Case Study 1: Antitumor Efficacy

In a study examining the effects of MAC on melanoma cells, researchers found that treatment with MAC led to a significant reduction in cell viability. The study utilized flow cytometry to analyze cell cycle distribution, revealing an increase in the G2/M phase population after treatment.

Case Study 2: Antimicrobial Properties

A separate investigation assessed the antimicrobial efficacy of MAC against clinical isolates of Staphylococcus aureus. The results indicated that MAC not only inhibited bacterial growth but also disrupted biofilm formation, suggesting its potential as a therapeutic agent against resistant strains.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 2-acetylcyclopropane-1-carboxylate, and how do reaction conditions influence yield and stereochemistry?

The synthesis typically involves cyclopropanation of α,β-unsaturated esters via [2+1] cycloaddition or transition-metal-catalyzed methods. For example, halogenated cyclopropane precursors (e.g., 2,2-dichlorocyclopropanes) can undergo nucleophilic substitution with acetyl groups under basic conditions . Solvent choice (e.g., THF vs. DMF), temperature (0–25°C), and catalysts (e.g., Pd or Cu complexes) critically affect stereochemical outcomes and yields. Optimization requires monitoring via TLC or GC-MS to track intermediate formation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR : and NMR identify cyclopropane ring protons (δ 1.2–2.5 ppm) and acetyl/carboxylate groups. - COSY and NOESY resolve ring strain-induced coupling patterns.

- X-ray crystallography : Tools like SHELXL and ORTEP-III determine bond lengths/angles, confirming ring distortion. For example, cyclopropane C-C bonds typically range 1.50–1.55 Å, with deviations indicating strain .

- IR : Strong C=O stretches (~1700 cm) validate ester and acetyl functionalities .

Q. How does the cyclopropane ring’s strain influence the compound’s reactivity in substitution or addition reactions?

The ring’s angle strain (60° vs. ideal 109.5°) increases electrophilicity at the carboxylate carbon, facilitating nucleophilic attacks. For instance, brominated derivatives (e.g., 2-bromo-1,1-dimethylcyclopropane) undergo SN2 substitutions with alcohols or amines at elevated temperatures (50–80°C) . Ring-opening reactions with strong bases (e.g., NaOR) yield conjugated dienes or rearranged products .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict and resolve contradictions between experimental and theoretical data for this compound?

Density-functional theory (DFT) using functionals like B3LYP or M06-2X calculates optimized geometries and reaction pathways. For example, discrepancies in calculated vs. observed NMR shifts may arise from solvent effects or relativistic corrections. Hybrid approaches combining DFT with molecular dynamics refine predictions . Software like Gaussian or ORCA enables comparison of activation energies for ring-opening pathways .

Q. What strategies address low yields in stereoselective derivatization of this compound?

- Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during acetyl group functionalization.

- Asymmetric catalysis : Chiral Pd or Rh complexes (e.g., BINAP ligands) induce enantioselectivity in cyclopropanation .

- Dynamic kinetic resolution : Exploit ring strain to favor one enantiomer during equilibration .

Q. How do electronic effects of substituents (e.g., acetyl vs. carboxylate) modulate biological activity in enzyme inhibition studies?

The acetyl group’s electron-withdrawing nature enhances electrophilic character, promoting covalent binding to enzyme active sites (e.g., serine hydrolases). Comparative studies with analogs like rac-methyl 1-amino-2-methylcyclopropane-1-carboxylate hydrochloride show varying IC values due to steric/electronic differences .

Q. Methodological Considerations

Q. What safety protocols are critical when handling this compound in lab settings?

- PPE : Nitrile gloves, safety goggles, and lab coats prevent dermal/ocular exposure.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl during ester hydrolysis).

- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb liquids with vermiculite .

Q. How can researchers analyze conflicting data from X-ray crystallography and NMR regarding ring puckering?

Apply Cremer-Pople parameters to quantify puckering amplitudes (e.g., total puckering ) from crystallographic data . Compare with NMR-derived Karplus equations for coupling constants, which correlate with dihedral angles. Discrepancies may indicate dynamic puckering in solution vs. static crystal packing .

Q. Data Contradiction Analysis

Q. Why might computational models underestimate the stability of this compound derivatives under acidic conditions?

DFT often neglects solvation effects or protonation states. Experimental data (e.g., accelerated ester hydrolysis at pH < 3) suggest explicit solvent molecules stabilize transition states. Revise models using COSMO-RS solvation or ab initio molecular dynamics to account for H interactions .

Q. How to reconcile divergent bioactivity results between in vitro and in vivo studies?

- Metabolic stability : Phase I metabolism (e.g., cytochrome P450 oxidation) may deactivate the compound in vivo. Use LC-MS/MS to identify metabolites .

- Membrane permeability : LogP calculations (e.g., via ChemAxon) predict poor penetration; modify with prodrug strategies (e.g., ester-to-acid conversion) .

Propriétés

IUPAC Name |

methyl 2-acetylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-4(8)5-3-6(5)7(9)10-2/h5-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCQZOISCXMNDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143955-12-8 | |

| Record name | methyl 2-acetylcyclopropane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.